6-bromo-7-fluoro-4aH-quinolin-2-one
Description
6-Bromo-7-fluoro-4aH-quinolin-2-one is a halogenated quinolinone derivative characterized by bromine and fluorine substituents at the 6- and 7-positions of the quinoline core. The compound’s CAS number (1156389-00-2) and classification as a dihydroquinolinone suggest a partially saturated quinoline backbone, which may influence its conformational stability and intermolecular interactions .
Properties
Molecular Formula |
C9H5BrFNO |
|---|---|
Molecular Weight |
242.04 g/mol |
IUPAC Name |
6-bromo-7-fluoro-4aH-quinolin-2-one |
InChI |
InChI=1S/C9H5BrFNO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h1-5H |
InChI Key |
AEWOMFKTGCEDDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N=C2C1C=C(C(=C2)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-fluoro-4aH-quinolin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-amino-5-bromo-6-fluorobenzonitrile, the compound can be synthesized through a series of reactions including cyclization, halogenation, and oxidation .
Industrial Production Methods
Industrial production of 6-bromo-7-fluoro-4aH-quinolin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-fluoro-4aH-quinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization and Cycloaddition: These reactions can be used to form more complex structures from the quinoline core.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted quinolines, quinolone derivatives, and fused ring systems .
Scientific Research Applications
6-Bromo-7-fluoro-4aH-quinolin-2-one has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing new drugs with potential antibacterial, antiviral, and anticancer activities.
Biological Studies: Employed in studying enzyme inhibition and protein interactions.
Material Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-bromo-7-fluoro-4aH-quinolin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and blocking DNA replication . This mechanism is similar to that of fluoroquinolones, which are known for their antibacterial properties.
Comparison with Similar Compounds
Key Findings and Implications
Halogen Positioning : Bromine at position 6 (target compound) vs. 7 (DK-IV-22-1) influences electronic distribution and binding to biological targets .
Core Modifications: Pyrazoloquinolinones (–3) exhibit enhanced receptor subtype selectivity due to fused heterocycles, whereas dihydroquinolinones () prioritize conformational stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
